4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 1,2,3-thiadiazole derivatives. One common method involves the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate or thiosemicarbazide under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common in industrial settings to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted thiadiazole compounds .
Scientific Research Applications
4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiadiazole compounds can act as pesticides or herbicides due to their biological activity against various pests and weeds.
Materials Science: The unique chemical properties of thiadiazoles make them suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication . The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, this compound also exhibits diverse biological properties.
1,2,5-Thiadiazole: Another isomer with unique chemical and biological characteristics.
Uniqueness
4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C9H17N3OS |
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Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-methyl-2-(thiadiazol-4-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C9H17N3OS/c1-7(2)3-8(5-13)10-4-9-6-14-12-11-9/h6-8,10,13H,3-5H2,1-2H3 |
InChI Key |
UIPQJUSXEFIMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CSN=N1 |
Origin of Product |
United States |
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